6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine
Description
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H10BrN3 and a molecular weight of 240.10 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-3-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCMYROAZXCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=CC(=CN2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols . The reactions typically require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an aminopyrazolo[1,5-a]pyrimidine derivative .
Scientific Research Applications
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, such as protein tyrosine kinases.
Biological Studies: The compound is used in studies related to cell proliferation and apoptosis.
Material Science: Due to its photophysical properties, it is explored for applications in material science.
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, focusing on its role as an inhibitor of various kinases and its implications in treating diseases such as cancer and cardiovascular conditions.
- Chemical Formula : C9H10BrN3
- Molecular Weight : 228.1 g/mol
- CAS Number : 86276799
Kinase Inhibition
This compound has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. These kinases are implicated in various cellular processes, including cell growth and survival.
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Pim-1 Inhibition :
- The compound demonstrates strong inhibitory activity against Pim-1 kinase, which is crucial in the regulation of cell proliferation and survival. In vitro studies have shown that it can suppress the phosphorylation of BAD protein, indicating its role in apoptosis regulation .
- Table 1: Inhibition Potency Against Kinases
Kinase IC50 (μM) Pim-1 < 0.5 Flt-3 2.0 Pim-2 1.0 - Flt-3 Inhibition :
Selectivity Profile
The selectivity of this compound has been evaluated against a panel of oncogenic kinases:
- It exhibited a selectivity score indicating that it effectively inhibits target kinases while sparing others, which is critical for minimizing side effects during therapeutic applications.
Table 2: Selectivity Profile
| Kinase | Selectivity Score (S(50)) |
|---|---|
| Pim-1 | 0.14 |
| Flt-3 | 0.20 |
| Other Kinases | >50% inhibition at 1 μM |
Cancer Therapeutics
A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell proliferation. The lead compound demonstrated significant anti-cancer activity in various cancer cell lines through the inhibition of Pim-1-mediated pathways.
In a clonogenic survival assay, compounds similar to this compound were shown to reduce colony formation at submicromolar concentrations, indicating potent cellular activity through targeted kinase inhibition .
Cardiovascular Applications
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can act as agonists for the apelin receptor (APJ), which plays a significant role in cardiovascular health. Agonism of this receptor has been linked to vasodilation and improved cardiac contractility, suggesting potential applications in treating heart failure and hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
